4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile
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Overview
Description
4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile is a complex organic compound that features a benzonitrile group attached to an azetidine ring, which is further connected to an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile typically involves multiple steps. One common route starts with the preparation of the azetidine ring, followed by the introduction of the imidazolidinone group. The final step involves the attachment of the benzonitrile group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is crucial to maintain consistency and quality. Purification processes such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles are employed under specific conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction could result in a more reduced form.
Scientific Research Applications
4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-[3-(2,5-Dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[3-(2,5-dioxoimidazolidin-1-yl)azetidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3/c15-5-9-1-3-10(4-2-9)13(20)17-7-11(8-17)18-12(19)6-16-14(18)21/h1-4,11H,6-8H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGILPMEZIGUOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)N3C(=O)CNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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